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molecular formula C9H18N2O B8672014 1-Dimethylaminocyclohexylamide

1-Dimethylaminocyclohexylamide

Cat. No. B8672014
M. Wt: 170.25 g/mol
InChI Key: QQBAXLAGIKAVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975443

Procedure details

1-Cyano-N,N-dimethyl cyclohexylamine (10 g.) was added portionwise to conc. sulphuric acid (20 ml.) and the solution left for 15 minutes. The cooled solution was diluted with ice-cold water and neutralised with barium hydroxide octahydrate. The mixture was filtered on hyflo and the filtrate evaporated to dryness when the residual oil (9.1 g., 81%) crystallised on standing. Recrystallisation from petrol (80/100) afforded 1-dimethylamino cyclohexane carboxamide m.p. 65°-69°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([N:9]([CH3:11])[CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].S(=O)(=O)(O)[OH:13]>O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>[CH3:10][N:9]([CH3:11])[C:3]1([C:1]([NH2:2])=[O:13])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1(CCCCC1)N(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered on hyflo
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness when the residual oil (9.1 g., 81%)
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
Recrystallisation from petrol (80/100)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C1(CCCCC1)C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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